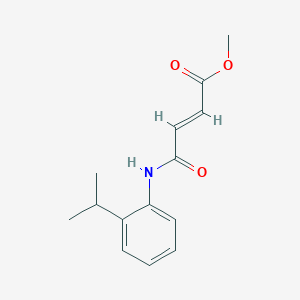![molecular formula C21H23N3O3 B281958 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid](/img/structure/B281958.png)
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoic acid (BBOA) is a synthetic compound that has been of interest to scientists due to its potential applications in the field of medicinal chemistry. This compound has been found to have a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. In
Mécanisme D'action
The exact mechanism of action of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid is not fully understood, but it is thought to involve inhibition of protein synthesis. 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been shown to inhibit the activity of ribosomes, which are responsible for synthesizing proteins. This inhibition may lead to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activities, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been shown to have antioxidant effects and to protect against oxidative stress. 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has also been found to have neuroprotective effects, reducing neuronal damage in a mouse model of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been found to have low toxicity, making it a potentially safe therapeutic agent. However, one limitation of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid. One area of interest is the development of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid and to explore its potential as a therapeutic agent for a range of diseases, including cancer, inflammation, and viral infections. Finally, there is a need for in vivo studies to determine the efficacy and safety of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid in animal models.
Méthodes De Synthèse
The synthesis of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid involves a series of chemical reactions, starting with the condensation of 4-benzylpiperazine with 4-nitroaniline to form 4-(4-nitrophenyl)-1-benzylpiperazine. This intermediate is then reduced to 4-(4-aminophenyl)-1-benzylpiperazine, which is then reacted with ethyl acetoacetate to form the final product, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid.
Applications De Recherche Scientifique
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been the subject of numerous studies investigating its potential as a therapeutic agent. One study found that 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid exhibited anti-tumor activity against human cervical cancer cells, with an IC50 value of 2.5 μM. Another study demonstrated that 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid had anti-inflammatory effects in a mouse model of acute lung injury, reducing levels of pro-inflammatory cytokines and improving lung function. Additionally, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been shown to have anti-viral activity against the hepatitis B virus.
Propriétés
Formule moléculaire |
C21H23N3O3 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(Z)-4-[4-(4-benzylpiperazin-1-yl)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H23N3O3/c25-20(10-11-21(26)27)22-18-6-8-19(9-7-18)24-14-12-23(13-15-24)16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,22,25)(H,26,27)/b11-10- |
Clé InChI |
GWGDCMQFAGNXPD-KHPPLWFESA-N |
SMILES isomérique |
C1CN(CC[NH+]1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)/C=C\C(=O)[O-] |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
SMILES canonique |
C1CN(CC[NH+]1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C=CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



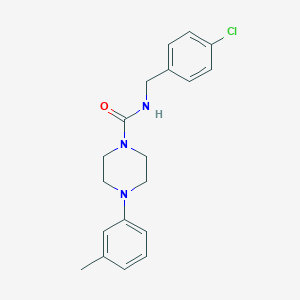

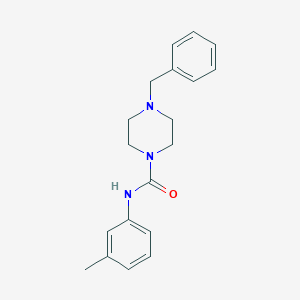
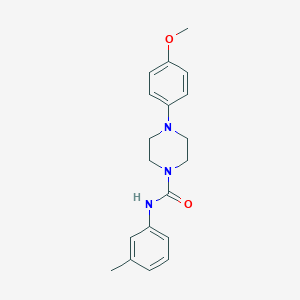
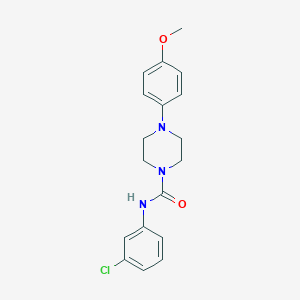

![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)
![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)
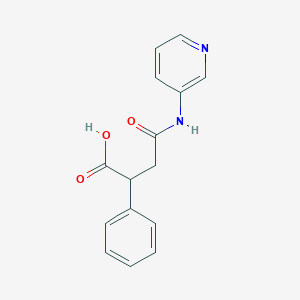
![4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281896.png)
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)

